2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a pyridazine core substituted with a 4-bromophenyl group at position 6, linked via a thioether bond to an acetamide moiety. The acetamide is further connected to a 5-methyl-1,3,4-thiadiazol-2-yl group.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS2/c1-9-18-21-15(24-9)17-13(22)8-23-14-7-6-12(19-20-14)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHOJPEYQYVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of the Pyridazine Core : This is achieved through electrophilic aromatic substitution.
- Introduction of the Thio Group : Nucleophilic substitution reactions are employed to incorporate the thioacetamide moiety.
- Final Coupling : The pyridazine derivative is coupled with a thiadiazole under specific conditions to yield the final product.
The overall process requires careful control of reaction conditions to ensure high yields and purity .
Antimicrobial Properties
Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial activity. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, indicating that the thio and pyridazine components may enhance interaction with microbial targets .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Inhibition Rate (%) | Target Organism |
|---|---|---|
| Compound A | 30 ± 1.25 | Xanthomonas axonopodis |
| Compound B | 40 ± 2.65 | Escherichia coli |
| Compound C | 45 ± 1.94 | Staphylococcus aureus |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. Studies have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The biological activity of This compound is hypothesized to be mediated through interactions with specific molecular targets:
- Protein Binding : The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
- Enzyme Inhibition : The thioacetamide moiety can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity.
These interactions could modulate various signaling pathways involved in cell growth and survival .
Case Studies
A notable case study involved the evaluation of a series of pyridazine derivatives in vitro against several cancer cell lines. The results demonstrated that modifications in functional groups significantly influenced biological activity, with the bromophenyl and thiadiazole moieties being crucial for enhanced efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related thiadiazole and pyridazine derivatives. Key distinctions include substituent effects on biological activity, pharmacokinetics, and synthetic feasibility.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Bromophenyl vs. Methyl-Thiadiazole vs. Ethyl/Benzyl Derivatives: The 5-methyl group on the thiadiazole ring (target compound) likely reduces steric hindrance compared to bulkier substituents (e.g., 5-ethyl in compound 4y), possibly enhancing binding to flat enzyme active sites .
The target compound’s bromophenyl group may similarly target glutaminase but with distinct pharmacokinetics . Akt Inhibition: Compounds 3 and 8 () achieve >85% Akt inhibition via π-π and H-bond interactions. The target compound’s pyridazine ring could mimic these interactions, but the absence of nitro groups may reduce off-target toxicity .
Synthetic Feasibility :
- Yields for analogous compounds (e.g., 74–88% in ) suggest that the target compound’s synthesis is feasible via nucleophilic substitution or coupling reactions. However, bromophenylpyridazine precursors may require specialized handling .
Discussion :
- Structural Advantages : The bromophenyl-pyridazine core may improve DNA intercalation or enzyme binding compared to simpler aryl groups (e.g., chlorophenyl in compound 5j).
- Limitations : The absence of in vitro data for the target compound necessitates further testing to validate theoretical activities. Compounds like 4y () demonstrate that subtle substituent changes (e.g., ethyl vs. methyl) drastically alter potency, underscoring the need for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
